Des-(Cyclohexa-2,5-dien-1-one) Androsta-(E)-3-oxobut-1-en-1-yl-2,3,4-13C3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des-(Cyclohexa-2,5-dien-1-one) Androsta-(E)-3-oxobut-1-en-1-yl-2,3,4-13C3 is a complex organic compound with a unique structure that combines elements of cyclohexadiene and androsta. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des-(Cyclohexa-2,5-dien-1-one) Androsta-(E)-3-oxobut-1-en-1-yl-2,3,4-13C3 involves multiple steps, starting with the preparation of the cyclohexa-2,5-dien-1-one moiety. This can be achieved through the reaction of appropriate precursors under controlled conditions. The androsta moiety is then introduced through a series of coupling reactions, often involving catalysts and specific reagents to ensure the correct stereochemistry and functional group placement .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Des-(Cyclohexa-2,5-dien-1-one) Androsta-(E)-3-oxobut-1-en-1-yl-2,3,4-13C3 can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a wide variety of functionalized derivatives .
Scientific Research Applications
Des-(Cyclohexa-2,5-dien-1-one) Androsta-(E)-3-oxobut-1-en-1-yl-2,3,4-13C3 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Des-(Cyclohexa-2,5-dien-1-one) Androsta-(E)-3-oxobut-1-en-1-yl-2,3,4-13C3 involves its interaction with specific molecular targets within cells. This compound can act as an electron acceptor, interacting with free radicals and potentially inducing cell death in cancer cells. It may also inhibit topoisomerase II, an enzyme involved in DNA replication, thereby preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-2,5-diene-1,4-dione: Known for its antiproliferative properties.
Androsta-1,4-diene-3,17-dione: Used in steroid synthesis and has similar structural features
Uniqueness
Des-(Cyclohexa-2,5-dien-1-one) Androsta-(E)-3-oxobut-1-en-1-yl-2,3,4-13C3 is unique due to its combination of cyclohexadiene and androsta moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H26O3 |
---|---|
Molecular Weight |
305.39 g/mol |
IUPAC Name |
(3aS,5aS,6R,9aS,9bS)-3a,6-dimethyl-6-[(E)-3-oxo(2,3,4-13C3)but-1-enyl]-2,4,5,5a,8,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalene-3,7-dione |
InChI |
InChI=1S/C19H26O3/c1-12(20)8-10-18(2)15-9-11-19(3)14(5-7-17(19)22)13(15)4-6-16(18)21/h8,10,13-15H,4-7,9,11H2,1-3H3/b10-8+/t13-,14-,15-,18+,19-/m0/s1/i1+1,8+1,12+1 |
InChI Key |
BGDMKEYVPHGZHJ-SBASQKPGSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC(=O)[C@]3(C)/C=[13CH]/[13C](=O)[13CH3] |
Canonical SMILES |
CC(=O)C=CC1(C2CCC3(C(C2CCC1=O)CCC3=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.